molecular formula C7H9IN2 B3269906 [(4-Iodophenyl)methyl]hydrazine CAS No. 51859-97-3

[(4-Iodophenyl)methyl]hydrazine

Cat. No.: B3269906
CAS No.: 51859-97-3
M. Wt: 248.06 g/mol
InChI Key: JRBYEYSVCBDBQO-UHFFFAOYSA-N
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Description

[(4-Iodophenyl)methyl]hydrazine is a valuable chemical scaffold in medicinal chemistry and drug discovery research, belonging to the hydrazone class of compounds known for their diverse biological activities. Hydrazones contain the -NHN=CH- group (an azomethine functionality), which provides a versatile platform for the synthesis of more complex heterocyclic compounds and contributes to various mechanism-of-action pathways . Research indicates that structurally similar (4-iodophenyl)thiazol-2-yl hydrazine derivatives demonstrate significant potential in antimicrobial research, particularly exhibiting promising in vitro anti-Candida activity against clinical fungal isolates, including C. albicans and C. tropicalis . The iodine atom on the phenyl ring is a key structural feature that can enhance lipophilicity, potentially influencing the compound's bioavailability and interaction with biological targets . The broader hydrazone class has been extensively investigated for a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anticancer, anti-inflammatory, and antifungal properties, making them a significant focus for developing new therapeutic agents . Researchers utilize this compound as a key intermediate in synthesizing more complex molecules for biological evaluation. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-iodophenyl)methylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c8-7-3-1-6(2-4-7)5-10-9/h1-4,10H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBYEYSVCBDBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90606212
Record name [(4-Iodophenyl)methyl]hydrazine
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URL https://comptox.epa.gov/dashboard/DTXSID90606212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51859-97-3
Record name [(4-Iodophenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4 Iodophenyl Methyl Hydrazine

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For [(4-Iodophenyl)methyl]hydrazine, the primary disconnection points are the carbon-nitrogen single bond of the hydrazine (B178648) moiety and the carbon-iodine bond on the phenyl ring.

The most logical retrosynthetic disconnection is at the C-N bond between the benzylic carbon and the hydrazine nitrogen. This leads to two primary synthons: a (4-iodophenyl)methyl electrophile and a hydrazine nucleophile, or a 4-iodobenzaldehyde (B108471) precursor and hydrazine for reductive amination.

Disconnection 1: Alkylation Route This pathway involves disconnecting the bond between the benzylic carbon and the nitrogen atom. This identifies a 4-iodobenzyl halide (e.g., 4-iodobenzyl bromide) as the electrophilic precursor and hydrazine as the nucleophile.

Disconnection 2: Reductive Amination Route This approach involves the disconnection of the same C-N bond but envisions its formation from a carbonyl group. This identifies 4-iodobenzaldehyde and hydrazine as the key precursors, which would form a hydrazone intermediate that is subsequently reduced.

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, with methods ranging from nucleophilic substitution to reductive aminations. nptel.ac.in The choice of pathway often depends on the availability of starting materials and the desired selectivity.

The second key structural feature is the iodine atom at the para position of the phenyl ring. The synthesis of the necessary iodinated precursors can be achieved in two main ways:

Direct Iodination: Introducing the iodo group onto a pre-existing benzyl (B1604629) or phenyl derivative. Reagents like iodine chloride in solvents such as N,N-dimethylformamide can be used for direct iodination of activated aromatic rings. nih.gov

Use of Pre-iodinated Starting Materials: A more common and often more regioselective approach is to start with a commercially available iodinated precursor. For instance, 4-iodobenzaldehyde or 4-iodobenzoic acid can serve as foundational starting materials. guidechem.comchemicalbook.com The synthesis of 4-iodobenzaldehyde itself can be accomplished from p-bromobenzaldehyde via a Finkelstein-type reaction using copper(I) iodide. chemicalbook.com

Table 1: Key Precursors for this compound Synthesis

Precursor Name Chemical Structure Synthetic Role
4-Iodobenzaldehyde C₇H₅IO Carbonyl precursor for reductive amination
4-Iodobenzyl bromide C₇H₆BrI Electrophile for alkylation of hydrazine
Hydrazine H₄N₂ Nitrogen nucleophile

Classical Synthetic Approaches

Based on the retrosynthetic analysis, several classical methods can be employed to synthesize this compound.

The direct alkylation of hydrazine with an appropriate electrophile is a straightforward approach to forming the C-N bond. organic-chemistry.org In this case, 4-iodobenzyl halide (bromide or chloride) would be treated with hydrazine.

A significant challenge in this method is controlling the selectivity of the alkylation. Hydrazine has two nucleophilic nitrogen atoms, and over-alkylation can lead to the formation of di- and tri-substituted products. Using a large excess of hydrazine can favor the formation of the desired mono-alkylated product. The reaction is typically performed in a polar solvent like ethanol (B145695) or acetonitrile (B52724). A base may be added to neutralize the hydrogen halide formed during the reaction.

A study on the selective alkylation of hydrazine derivatives highlighted the use of nitrogen dianion intermediates to achieve controlled substitution, offering a potential route to minimize byproducts. organic-chemistry.org

Reductive amination is a highly versatile and widely used method for forming C-N bonds. masterorganicchemistry.comyoutube.com This process involves two key steps: the condensation of a carbonyl compound with a nitrogen nucleophile to form an imine (or in this case, a hydrazone), followed by the reduction of this intermediate.

The synthesis of this compound via this route would begin with the reaction of 4-iodobenzaldehyde with hydrazine. libretexts.org This condensation reaction forms the corresponding 4-iodobenzaldehyde hydrazone. The subsequent reduction of the C=N double bond of the hydrazone yields the final product.

Table 2: Reagents for Reductive Amination

Step Reagents Purpose
1. Condensation 4-Iodobenzaldehyde, Hydrazine, mild acid catalyst (optional) Formation of 4-iodobenzaldehyde hydrazone intermediate

Sodium borohydride (B1222165) is a common reducing agent for this transformation. ias.ac.in More selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are less likely to reduce the starting aldehyde, allowing for a one-pot reaction where the aldehyde, hydrazine, and reducing agent are all mixed together. masterorganicchemistry.comyoutube.com The Wolff-Kishner reduction also involves the formation of a hydrazone, but the harsh basic and high-temperature conditions are designed to fully reduce the carbonyl to a methylene (B1212753) group, which is not the desired outcome here. libretexts.org

This section addresses nucleophilic substitution reactions involving precursors that are halogenated on the phenyl ring. The most relevant reaction for the synthesis of the target molecule is the nucleophilic substitution at the benzylic carbon of a 4-iodobenzyl halide, as discussed under alkylation (Section 2.2.1).

The reaction of a nucleophile like hydrazine with an aryl halide (e.g., 4-iodotoluene) to displace the iodine directly via nucleophilic aromatic substitution (SₙAr) is generally not feasible unless the ring is heavily activated by strong electron-withdrawing groups (like nitro groups). ccsenet.orgresearchgate.net The phenyl ring of 4-iodobenzyl derivatives lacks this strong activation, making SₙAr at the iodine-bearing carbon highly unfavorable.

Therefore, the key substitution reaction for this synthesis is the Sₙ2 reaction between the nucleophilic hydrazine and the electrophilic benzylic carbon of 4-iodobenzyl bromide or chloride. The iodine on the phenyl ring remains intact throughout this process. The rate and efficiency of this substitution are influenced by the solvent, temperature, and the nature of the leaving group (Br > Cl).

Modern Synthetic Advancements

The synthesis of substituted hydrazines, including this compound, has benefited significantly from modern organic chemistry, leading to more efficient, safer, and environmentally conscious methods.

Catalytic C-N Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for forming carbon-nitrogen (C-N) bonds. This methodology is highly applicable to the synthesis of aryl and benzyl hydrazines. The synthesis of this compound can be envisioned via the coupling of a 4-iodobenzyl halide (e.g., 4-iodobenzyl bromide) with a suitable hydrazine equivalent.

The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and often dictates the efficiency and scope of the reaction. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the catalytic cycle. organic-chemistry.org Recent advancements have focused on developing catalysts with very low loadings, even in the parts-per-million (ppm) range, and using simpler bases like potassium hydroxide. nih.gov Mechanistic studies indicate that the process can involve complex catalytic cycles with different resting states, and the rate-limiting step can be the deprotonation of the hydrazine bound to the palladium complex. nih.gov

The general approach allows for the coupling of various aryl and heteroaryl halides with hydrazine derivatives, demonstrating broad functional group tolerance, which is essential when dealing with molecules like this compound that contain a reactive iodine atom. organic-chemistry.org

Table 1: Typical Components in Pd-Catalyzed C-N Coupling for Hydrazine Synthesis

Component Examples Purpose
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ Catalyst precursor
Ligand MOP-type ligands, XPhos, SPhos Stabilizes the palladium center and facilitates reductive elimination
Base Cs₂CO₃, K₃PO₄, KOH, NaOtBu Activates the hydrazine nucleophile and neutralizes the acid produced
Hydrazine Source Hydrazine hydrate, Boc-hydrazine Nucleophile providing the hydrazine moiety

| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction |

Green Chemistry Principles in Synthesis (e.g., solvent-free, atom economy)

Green chemistry principles are increasingly integrated into synthetic planning to minimize environmental impact. wikipedia.org For hydrazine synthesis, this involves designing processes that are more efficient and generate less hazardous waste. nih.gov

Key principles applicable to this compound synthesis include:

Atom Economy : Synthetic routes are designed to maximize the incorporation of all starting materials into the final product. Catalytic reactions, such as C-N coupling, are inherently more atom-economical than stoichiometric methods. wikipedia.org

Safer Solvents and Auxiliaries : Efforts are made to replace hazardous organic solvents with greener alternatives like water or to conduct reactions under solvent-free conditions. nih.govnih.gov For instance, Pd/C-catalyzed reactions in water have been successfully developed for synthesizing nitrogen-containing heterocycles derived from hydrazine. nih.gov

Energy Efficiency : The use of alternative energy sources like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. minarjournal.comnih.gov Microwave-assisted, solvent-free synthesis of hydrazones and other nitrogen-containing compounds has been demonstrated to be highly efficient. minarjournal.comnih.gov

Catalysis : The use of catalysts is preferred over stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. nih.gov

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Hydrazine Derivatives

Feature Traditional Approach Green Approach
Solvent Toluene, DMSO Water, Ethanol, or solvent-free nih.govnih.gov
Energy Input Conventional heating (reflux) Microwave irradiation, room temperature nih.govminarjournal.com
Reagents Stoichiometric reagents Catalytic systems (e.g., Pd/C) nih.gov

| Waste | Significant solvent and reagent waste | Minimized waste, recyclable catalysts wikipedia.orgnih.gov |

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers substantial advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. ucd.ie

The synthesis of hydrazine derivatives has been successfully adapted to flow chemistry systems. rsc.orgrsc.org For example, a continuous-flow method for the deoxygenation of alcohols to produce hydrazines has been developed, showcasing excellent functional group tolerance and operational simplicity. rsc.orgrsc.org Such a strategy could potentially be adapted for the synthesis of this compound from 4-iodobenzyl alcohol. Flow reactors, often in the form of microtubing, allow for operations under conditions that might be hazardous in a large-scale batch reactor, such as high temperatures and pressures. ucd.ieresearchgate.net This technology is particularly valuable for handling potentially unstable intermediates or hazardous reagents. mdpi.com

Table 3: Batch vs. Flow Chemistry for Hydrazine Derivative Synthesis

Parameter Batch Synthesis Flow Synthesis
Safety Handling of hazardous intermediates can be risky, potential for thermal runaway. mdpi.com Improved safety due to small reaction volumes and superior heat control. ucd.ie
Scalability Scaling up can be complex and may require re-optimization. Readily scalable by running the system for a longer duration. rsc.org
Reaction Time Often requires hours. Can be reduced to minutes due to efficient mixing and heat transfer. ucd.ie

| Purity | By-product formation can be significant. | Often results in higher purity products due to precise control over conditions. rsc.org |

Purification and Isolation Techniques for Research Scale

After synthesis, the crude this compound must be purified to remove unreacted starting materials, catalysts, and by-products. At the research scale, chromatographic and crystallization methods are standard.

Chromatographic Methodologies (e.g., flash chromatography, HPLC)

Chromatography is a fundamental technique for separating and purifying components of a mixture. nih.gov The choice of method depends on the scale and required purity.

Flash Chromatography : This is a rapid form of column chromatography used for routine purification of multi-gram quantities of material. For a compound like this compound, which possesses moderate polarity due to the hydrazine group and the aromatic ring, normal-phase chromatography on silica (B1680970) gel is a common choice. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would likely be effective for elution. youtube.com

High-Performance Liquid Chromatography (HPLC) : For achieving very high purity, especially for analytical or final compound verification, HPLC is the preferred method. chromtech.com Reversed-phase HPLC (RP-HPLC), using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol), is widely used for purifying a broad range of organic molecules. jconsortium.com The separation is based on the differential partitioning of the compound between the stationary and mobile phases. nih.gov

Table 4: Common Chromatographic Purification Methods

Technique Stationary Phase Typical Mobile Phase Application
Flash Chromatography Silica Gel Hexane/Ethyl Acetate gradient Primary purification of reaction mixtures (mg to g scale)

| Reversed-Phase HPLC | C18-bonded silica | Acetonitrile/Water or Methanol/Water | High-purity separation, analytical checks (µg to mg scale) |

Recrystallization and Precipitation Strategies

Recrystallization is a powerful and economical technique for purifying solid organic compounds. umass.edu The principle relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. libretexts.org

The process involves several key steps:

Solvent Selection : An ideal solvent dissolves the compound well at its boiling point but poorly at low temperatures. mt.com For this compound, solvents like ethanol, isopropanol, or mixed solvent systems such as hexane/ethyl acetate might be suitable. rochester.edu

Dissolution : The crude solid is dissolved in the minimum amount of the hot solvent to form a saturated solution. libretexts.org

Cooling : The solution is allowed to cool slowly and undisturbed. As the solubility decreases, the pure compound crystallizes out, leaving impurities behind in the solution (the mother liquor). umass.eduyoutube.com

Collection and Drying : The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried. libretexts.orgyoutube.com

Precipitation is a faster, but generally less selective, method where a compound is rapidly forced out of solution, often by adding an anti-solvent. While useful for quick isolation, it is less effective at removing impurities compared to slow recrystallization. mt.com

Table 5: Common Solvents for Recrystallization

Solvent Polarity Comments
Water High Suitable for polar, water-soluble solids. rochester.edu
Ethanol High A versatile and commonly used solvent for a wide range of organic compounds. rochester.edu
Acetone Medium Good solvent for many organic compounds; its volatility is a key feature. rochester.edu
Ethyl Acetate Medium Often used in combination with non-polar solvents.
Toluene Low Used for less polar compounds.

| Hexane | Low | A non-polar solvent, often used as part of a solvent pair with a more polar solvent. rochester.edu |

Chemical Reactivity, Transformation, and Mechanistic Insights of 4 Iodophenyl Methyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group in [(4-Iodophenyl)methyl]hydrazine possesses two nitrogen atoms with lone pairs of electrons, rendering it a potent nucleophile. This inherent nucleophilicity drives its participation in a variety of chemical transformations.

Condensation Reactions with Carbonyl Compounds (e.g., hydrazone formation)

This compound readily reacts with aldehydes and ketones in condensation reactions to form the corresponding hydrazones. libretexts.orgwikipedia.org This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). libretexts.orgyoutube.com The presence of the 4-iodophenyl group can influence the reaction rate, with electron-withdrawing groups generally increasing the reactivity of the carbonyl compound. nih.gov The formation of hydrazones can often be achieved under mild conditions, sometimes catalyzed by a small amount of acid. researchgate.net

The reaction of this compound is broad in scope, encompassing a wide range of aldehydes and ketones. Aromatic and aliphatic aldehydes, as well as various ketones, can participate in hydrazone formation. researchgate.net However, the reaction rate and yield can be influenced by the steric and electronic properties of the carbonyl compound.

For instance, sterically hindered ketones may react more slowly than unhindered aldehydes. The electronic nature of the substituents on the carbonyl compound also plays a role; electron-withdrawing groups tend to enhance the electrophilicity of the carbonyl carbon, thus accelerating the reaction. nih.gov Conversely, electron-donating groups may decrease the reaction rate.

Table 1: Reactivity of this compound with Various Carbonyl Compounds

Carbonyl CompoundProductRelative Reactivity
Benzaldehyde[(4-Iodophenyl)methyl]hydrazone of BenzaldehydeHigh
Acetophenone[(4-Iodophenyl)methyl]hydrazone of AcetophenoneModerate
Cyclohexanone[(4-Iodophenyl)methyl]hydrazone of CyclohexanoneModerate
Pivaldehyde[(4-Iodophenyl)methyl]hydrazone of PivaldehydeLow

This table is a generalized representation based on established principles of chemical reactivity. Actual reaction rates would require experimental determination.

When unsymmetrical ketones react with this compound, the resulting hydrazone can exist as E/Z isomers. The stereochemical outcome of the reaction can be influenced by factors such as the reaction conditions (e.g., solvent, temperature, and catalyst) and the nature of the substituents on both the hydrazine and the carbonyl compound. The interconversion between these isomers is possible, and the thermodynamically more stable isomer often predominates.

Acylation and Sulfonylation Reactions

The nucleophilic nitrogen atoms of this compound can be readily acylated and sulfonylated by reacting with acyl halides, anhydrides, or sulfonyl chlorides. These reactions typically proceed via a nucleophilic acyl substitution mechanism. The terminal nitrogen atom is generally the more reactive site for these transformations. The resulting N-acyl and N-sulfonyl derivatives are stable compounds with potential applications in further synthetic modifications.

Cyclization Reactions for Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, owing to the reactive nature of the hydrazine moiety which can participate in cyclization reactions.

One of the most significant applications of hydrazines in heterocyclic synthesis is the formation of pyrazoles. metu.edu.trnih.gov Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The reaction of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents is a common and effective method for constructing the pyrazole (B372694) ring. nih.gov

In a typical synthesis, the hydrazine first condenses with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization, involving the attack of the other nitrogen atom on the remaining carbonyl group, followed by dehydration, leads to the formation of the pyrazole ring. nih.gov The regioselectivity of this reaction, particularly with unsymmetrical 1,3-dicarbonyls, can be influenced by the reaction conditions and the nature of the substituents on both reactants. nih.gov The resulting 4-iodophenyl-substituted pyrazoles can serve as building blocks for more complex molecules through cross-coupling reactions involving the iodine atom. researchgate.net

Triazole and Tetrazole Annulations

The hydrazine functional group, -NHNH₂, within this compound is a key precursor for the synthesis of various nitrogen-containing heterocycles. Its nucleophilic nature enables it to participate in cyclization reactions to form stable aromatic rings such as triazoles and tetrazoles.

Triazole Synthesis: 1,2,4-triazoles can be synthesized from hydrazines through several established methods. scispace.comresearchgate.net One common approach is the Einhorn–Brunner reaction, which involves the condensation of a hydrazine with diacylamines. researchgate.net Another method involves reacting the hydrazine with reagents like formamide, often under microwave irradiation, to construct the triazole ring. organic-chemistry.org For this compound, reacting the hydrazine moiety with a suitable one-carbon synthon, such as an orthoester or formamide, would lead to the formation of a 1-(4-iodobenzyl)-1H-1,2,4-triazole derivative. The reaction proceeds through a condensation and subsequent cyclization-dehydration sequence. The process is often catalyzed by an acid or can proceed thermally.

Tetrazole Synthesis: The formation of tetrazole rings from a hydrazine precursor can be accomplished via multicomponent reactions, such as the Ugi tetrazole reaction. organic-chemistry.orgrug.nl This reaction typically involves an aldehyde or ketone, an isocyanide, an azide (B81097) source (like trimethylsilyl (B98337) azide), and an amine or hydrazine component. organic-chemistry.org In this context, the this compound would act as the hydrazine component. The reaction sequence involves the formation of a hydrazone intermediate, which then undergoes nucleophilic attack by the isocyanide and the azide, ultimately cyclizing to form the highly substituted tetrazole ring. rug.nl This provides a pathway to 5-(hydrazinomethyl)-substituted tetrazoles. organic-chemistry.org

Reactivity of the Aryl Iodide Moiety

The aryl iodide group in this compound is a highly reactive handle for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the aryl halides (I > Br > Cl > F) for the initial oxidative addition step to the palladium(0) catalyst, which is the rate-determining step in many of these catalytic cycles. libretexts.org This high reactivity allows these couplings to proceed under relatively mild conditions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. libretexts.org In the case of this compound, the aryl iodide can be coupled with a variety of aryl or vinyl boronic acids or esters to generate biaryl or styrenyl structures, respectively. libretexts.org

The catalytic cycle begins with the oxidative addition of the C-I bond of this compound to a Pd(0) complex. This is followed by transmetalation, where the organic group from the organoboron species is transferred to the palladium(II) complex, a step that requires a base. The cycle concludes with reductive elimination, which forms the new C-C bond in the product and regenerates the Pd(0) catalyst. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

ParameterConditionPurpose/Comment
Aryl Halide This compoundThe electrophilic coupling partner.
Boron Reagent Phenylboronic acidThe nucleophilic coupling partner.
Catalyst Pd(PPh₃)₄, Pd(OAc)₂Source of Pd(0). Catalyst loading is typically low (1-5 mol%).
Ligand PPh₃, RuPhos rsc.orgStabilizes the Pd center and facilitates the catalytic cycle.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron reagent for transmetalation.
Solvent Toluene, Dioxane, Ethanol (B145695)/Water researchgate.netSolubilizes reactants and facilitates the reaction.
Temperature Room Temperature to 100 °CDepends on the reactivity of the specific substrates.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, producing arylalkynes. wikipedia.orgorganic-chemistry.org The high reactivity of the aryl iodide in this compound makes it an excellent substrate for this transformation. wikipedia.org

The generally accepted mechanism involves a palladium cycle and a copper co-catalyst cycle. The palladium cycle is similar to other cross-couplings, involving oxidative addition, and reductive elimination. libretexts.org The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is more nucleophilic and undergoes transmetalation to the palladium(II) center. organic-chemistry.org The reaction is typically run under mild, basic conditions, often using an amine as both the base and sometimes the solvent. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed. libretexts.org

Table 2: Representative Conditions for Sonogashira Coupling of this compound

ParameterConditionPurpose/Comment
Aryl Halide This compoundThe electrophilic coupling partner.
Alkyne PhenylacetyleneThe nucleophilic coupling partner.
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Source of Pd(0).
Cu Co-catalyst CuIForms the copper acetylide intermediate.
Base Triethylamine (NEt₃), Diisopropylamine (DIPA)Acts as a base and often as the solvent.
Solvent THF, DMF, NEt₃Solubilizes reactants. Anhydrous conditions are typical. organic-chemistry.org
Temperature Room Temperature to 80 °CGenerally mild conditions are sufficient.

The Heck reaction, or Mizoroki-Heck reaction, creates a new carbon-carbon bond by coupling an aryl halide with an alkene to form a substituted alkene. wikipedia.orgyoutube.com The reaction typically results in the formation of the trans isomer due to steric considerations during the reaction mechanism. youtube.com

The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates to the alkene (syn-addition). This is followed by a β-hydride elimination step, which forms the double bond in the product and a palladium-hydride species. The final step is the reductive elimination of HX (facilitated by the base) to regenerate the Pd(0) catalyst. wikipedia.org

Table 3: Representative Conditions for Heck Coupling of this compound

ParameterConditionPurpose/Comment
Aryl Halide This compoundThe electrophilic coupling partner.
Alkene Styrene, Methyl acrylateThe nucleophilic coupling partner.
Catalyst Pd(OAc)₂, PdCl₂Source of Pd(0). wikipedia.org
Ligand PPh₃, P(o-tolyl)₃Often used, but phosphine-free systems exist. organic-chemistry.org
Base Triethylamine (NEt₃), K₂CO₃Neutralizes the HX produced during the reaction.
Solvent DMF, Acetonitrile (B52724), TolueneA polar aprotic solvent is commonly used.
Temperature 80 °C to 140 °CHigher temperatures are often required.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with a primary or secondary amine. wikipedia.orgrug.nl This reaction has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org

The mechanism proceeds via oxidative addition of the aryl iodide to the Pd(0) complex, which is stabilized by a phosphine (B1218219) ligand. wikipedia.orglibretexts.org The amine then coordinates to the palladium(II) complex, and after deprotonation by the base, reductive elimination occurs to form the C-N bond of the arylamine product and regenerate the Pd(0) catalyst. wikipedia.org The choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of the reaction, especially with less reactive aryl halides. rug.nl

Table 4: Representative Conditions for Buchwald-Hartwig Amination of this compound

ParameterConditionPurpose/Comment
Aryl Halide This compoundThe electrophilic coupling partner.
Amine Morpholine, AnilineThe nucleophilic coupling partner.
Catalyst Pd(OAc)₂, Pd₂(dba)₃Source of Pd(0).
Ligand BINAP, XPhos, RuPhos, BrettPhos rug.nlBulky, electron-rich phosphine ligands are essential.
Base NaOt-Bu, K₃PO₄, LiHMDSA strong, non-nucleophilic base is required.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are used.
Temperature 80 °C to 110 °CReaction is performed under an inert atmosphere (e.g., Argon).

Copper-Mediated Cross-Coupling Reactions

The presence of an iodophenyl group in this compound makes it a suitable candidate for cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Copper-mediated cross-coupling reactions, often referred to as Ullmann-type reactions, are particularly relevant for the arylation of various nucleophiles. ecampus.comacs.org

While direct studies on the copper-mediated cross-coupling of this compound are not extensively documented, the reactivity of similar iodoaryl compounds provides a strong basis for predicting its behavior. For instance, the copper-catalyzed cross-coupling of N-(o-iodoaryl)hydrazines with copper(I) arylacetylides has been successfully employed in the synthesis of 2-substituted indoles. rsc.org This suggests that the hydrazine moiety in this compound could potentially be arylated under similar copper-catalyzed conditions.

Furthermore, research on copper-mediated amidation has demonstrated the tolerance of a 4-iodophenyl group under the reaction conditions, highlighting the feasibility of performing selective transformations at other sites of a molecule without disturbing the carbon-iodine bond. nih.gov This chemoselectivity is crucial for the strategic functionalization of this compound.

The general mechanism for a copper-mediated N-arylation involves the coordination of the hydrazine to a copper(I) catalyst, followed by oxidative addition of the aryl halide (in this case, an external aryl halide coupling partner). The resulting copper(III) intermediate then undergoes reductive elimination to form the N-aryl bond and regenerate the copper(I) catalyst. The choice of ligand, base, and solvent is critical for the efficiency and outcome of these reactions. acs.org

Table 1: Potential Copper-Mediated Cross-Coupling Reactions of this compound

Coupling PartnerProduct TypePotential Application
Aryl Boronic AcidN-Aryl-[(4-Iodophenyl)methyl]hydrazineSynthesis of complex diaryl amines
AmideN-Acyl-[(4-Iodophenyl)methyl]hydrazineFormation of substituted hydrazides
Terminal AlkyneN-Alkynyl-[(4-Iodophenyl)methyl]hydrazineAccess to alkynyl-substituted hydrazines

This table is predictive and based on known copper-catalyzed cross-coupling reactions of similar substrates.

Reductive Capabilities of the Hydrazine Functionality

The hydrazine group is a well-known reducing agent in organic chemistry, capable of participating in a variety of reduction reactions.

Reduction of Nitroarenes to Arylamines

The reduction of nitroarenes to their corresponding arylamines is a fundamental transformation in organic synthesis, providing access to key building blocks for pharmaceuticals, dyes, and agrochemicals. nih.gov Hydrazine hydrate, in the presence of a catalyst such as palladium on carbon (Pd/C), is a common reagent system for this purpose. nih.gov

While there is no specific literature detailing the use of this compound as the primary reducing agent for nitroarenes, the inherent reductive nature of its hydrazine moiety suggests it could perform this transformation. The reaction would likely proceed via a catalytic transfer hydrogenation mechanism, where the hydrazine derivative serves as a hydrogen source. The general reaction is shown below:

Ar-NO₂ + R-NHNH₂ --(Catalyst)--> Ar-NH₂

The efficiency of this compound in this context would depend on factors such as the catalyst used and the reaction conditions. The presence of the bulky and electron-withdrawing iodophenylmethyl group might influence its reactivity compared to unsubstituted hydrazine.

Wolff-Kishner Type Reductions (if applicable to compound's derivatives)

The Wolff-Kishner reduction is a classic organic reaction used to convert a carbonyl group (aldehyde or ketone) into a methylene (B1212753) group. wikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.org The reaction proceeds through the formation of a hydrazone intermediate, which is then treated with a strong base at high temperatures to liberate nitrogen gas and form the corresponding alkane. wikipedia.orglibretexts.orglibretexts.org

Derivatives of this compound could potentially be utilized in Wolff-Kishner type reductions. For instance, if the hydrazine nitrogen atoms were to condense with a ketone or aldehyde, the resulting hydrazone could, in principle, undergo the subsequent reduction.

Reaction Scheme:

R₂C=O + H₂NNHCH₂(C₆H₄)I → R₂C=NNHCH₂(C₆H₄)I --(Base, Heat)--> R₂CH₂ + N₂ +⁻NHCH₂(C₆H₄)I

However, the applicability of this reaction would be contingent on the stability of the starting hydrazine derivative and the intermediate hydrazone under the harsh, basic conditions of the Wolff-Kishner reduction. wikipedia.org The presence of the benzylic C-N bond might introduce alternative reaction pathways or instabilities.

Advanced Mechanistic Investigations

The complex reactivity of this compound makes it an interesting subject for advanced mechanistic studies to elucidate the intricate details of its transformation pathways.

Reaction Pathway Elucidation via Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction and probing the structure of the transition state. wikipedia.orgnih.gov By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. A significant KIE is typically observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. wikipedia.org

For the reactions involving this compound, KIE studies could provide valuable insights. For example, in a potential Wolff-Kishner type reduction involving a derivative of this compound, deuterating the benzylic position (-CD₂-) could help determine if C-H bond cleavage at this position is involved in any side reactions or the main pathway. Similarly, in the reduction of nitroarenes, using a deuterated hydrazine moiety (-NDND₂) could clarify the mechanism of hydrogen transfer.

Transition State Analysis in Key Reactions

Computational chemistry, particularly density functional theory (DFT), allows for the detailed analysis of transition state structures and energies. arxiv.org For key reactions of this compound, such as copper-mediated cross-coupling or reductions, transition state analysis could reveal the precise geometry of the atoms at the highest point of the energy barrier.

For instance, in a copper-mediated N-arylation, computational modeling could help visualize the coordination of the hydrazine to the copper center and the subsequent oxidative addition and reductive elimination steps. This analysis can aid in understanding the role of ligands and predicting the stereochemical outcome of reactions. Similarly, for reduction reactions, theoretical calculations can map out the energy profile of the hydrogen transfer process, providing a deeper understanding of the reaction mechanism at a molecular level. arxiv.org

Applications of 4 Iodophenyl Methyl Hydrazine As a Synthetic Intermediate and Building Block

Precursor in Heterocyclic Chemistry

The hydrazine (B178648) group is a cornerstone in the synthesis of nitrogen-containing heterocycles, and [(4-Iodophenyl)methyl]hydrazine is no exception. It provides the essential nitrogen atoms required for ring formation, while the iodophenyl group offers a site for subsequent modifications, enhancing its synthetic utility.

This compound is a proficient precursor for a variety of nitrogen-containing heterocyclic systems, most notably indoles and pyrazoles.

The Fischer indole (B1671886) synthesis is a classic and widely used method for constructing the indole nucleus. nih.gov This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with a ketone or an aldehyde. nih.govCurrent time information in Bangalore, IN.wikipedia.org In this context, this compound can be reacted with various carbonyl compounds to produce 1-methyl-5-iodo-1H-indoles. The reaction proceeds through the formation of a hydrazone intermediate, which, under acidic conditions, undergoes a -sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849) to yield the aromatic indole ring. organic-chemistry.org

Pyrazoles , five-membered aromatic heterocycles with two adjacent nitrogen atoms, are also readily synthesized from hydrazine derivatives. organic-chemistry.org The most common method is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. chemscene.comyoutube.com Reacting this compound with various β-diketones, α,β-unsaturated ketones, or β-ketoesters provides access to a range of 1-methyl-3,5-disubstituted-4-(4-iodophenyl)pyrazoles. The regioselectivity of the condensation can often be controlled by the reaction conditions and the nature of the substituents on the dicarbonyl compound. organic-chemistry.org The presence of the iodo-substituent on the resulting pyrazole (B372694) is particularly valuable, as it serves as a handle for further functionalization through cross-coupling reactions.

Table 1: Representative Synthesis of Heterocycles from this compound
Target HeterocycleCo-reactantTypical Catalyst/SolventGeneral Product Structure
IndoleKetone or Aldehyde (e.g., Acetone)Brønsted or Lewis Acid (e.g., H₂SO₄, PPA, ZnCl₂) in Ethanol (B145695) or Acetic Acid1-Methyl-5-iodo-1H-indole derivative
Pyrazole1,3-Dicarbonyl Compound (e.g., Acetylacetone)Acidic or basic conditions in Ethanol or DMF1-Methyl-4-(4-iodophenyl)pyrazole derivative
TetrazineNitriles (e.g., Acetonitrile)Lewis Acid Metal Catalyst (e.g., Zn(OTf)₂)Substituted 1,2,4,5-tetrazine

The utility of this compound extends beyond the formation of simple monocyclic heterocycles to the construction of more elaborate, fused ring systems. The initial heterocycle formed can act as a scaffold for subsequent annulation reactions, building molecular complexity in a stepwise fashion.

For instance, an indole ring synthesized via the Fischer method can be a precursor to polycyclic systems. Research has shown that N-heterocyclic scaffolds can be linked to form intricate structures, such as linking indole, triazole, pyridazine, and quinoxaline (B1680401) rings. sigmaaldrich.com Starting with an indole derived from this compound, further reactions can create fused systems like indolo-triazolo-pyridazines. sigmaaldrich.com

Furthermore, the iodo- group on the phenyl ring is a key functional handle for intramolecular cyclizations. Palladium-catalyzed reactions, such as the intramolecular Heck reaction, can be employed to form new rings by coupling the iodine-bearing carbon with another part of the molecule. researchgate.net This strategy allows for the synthesis of carbocyclic and heterocyclic rings fused to the initial structure, providing a powerful method for assembling complex molecular architectures.

Role in the Synthesis of Functional Materials

The unique electronic properties and the potential for post-synthetic modification make derivatives of this compound attractive building blocks for non-biological functional materials.

The iodophenyl moiety is a critical functional group for creating monomers suitable for polymerization via cross-coupling reactions. Palladium-catalyzed reactions like the Heck and Sonogashira couplings are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of conjugated polymers. nih.govwikipedia.org

A heterocycle synthesized from this compound, such as a 5-iodoindole (B102021) or a 4-(4-iodophenyl)pyrazole, can be further functionalized. For example, a double Sonogashira coupling reaction with a di-alkyne could attach polymerizable groups. Alternatively, the iodo-substituted heterocycle itself can act as a monomer in a Heck or Sonogashira polymerization with a suitable co-monomer. This approach could lead to the formation of novel hybrid polymers incorporating heterocyclic units directly into the polymer backbone, potentially yielding materials with tailored electronic or optical properties. The incorporation of silsesquioxane (SQ) moieties through Heck coupling with halogenophenyl groups is one strategy for creating advanced organic-inorganic hybrid polymer materials. researchgate.net

The development of efficient and selective catalysts is a central theme in modern chemistry, with ligand design playing a pivotal role. nih.govcase.edu Heterocyclic scaffolds, particularly those containing nitrogen and phosphorus donor atoms, are prevalent in high-performance ligands for transition metal catalysis.

This compound is an ideal starting material for a modular ligand synthesis. The synthetic strategy involves two key stages:

Scaffold Formation: First, the hydrazine is used to construct a heterocyclic core, such as an indole or pyrazole ring, as described in section 4.1.1.

Phosphination: The iodine atom on the aromatic ring then serves as a reactive site for introducing a phosphine (B1218219) group. This is typically achieved via a lithium-halogen exchange followed by quenching with a chlorophosphine, or through a palladium-catalyzed cross-coupling reaction.

This modular approach allows for the creation of a diverse library of ligands. By varying the initial carbonyl compound in the heterocycle synthesis and the phosphine group in the second step, the steric and electronic properties of the resulting ligand can be finely tuned. orgsyn.org Indolylphosphine ligands, for example, have proven to be excellent for palladium-catalyzed cross-coupling reactions. orgsyn.org The resulting N-heterocyclic phosphine ligands can be complexed with metals like palladium, rhodium, or nickel to generate catalysts for a variety of transformations, including C-C and C-N bond formation. nih.gov

Table 2: Modular Synthesis of a Heterocycle-Based Phosphine Ligand
StepReactionReactantsProduct
1Fischer Indole SynthesisThis compound + Ketone1-Methyl-5-iodo-1H-indole
2Phosphination via Cross-Coupling1-Methyl-5-iodo-1H-indole + HP(R)₂(1-Methyl-1H-indol-5-yl)dialkylphosphine
3Metal ComplexationPhosphine Ligand + PdCl₂(MeCN)₂Palladium(II)-Ligand Complex

Intermediate in Tandem and Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov Hydrazine derivatives are frequently employed as key components in such reactions.

This compound can serve as the hydrazine component in various one-pot tandem or multicomponent syntheses. A prominent example is the four-component synthesis of pyrano[2,3-c]pyrazoles. In this reaction, an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and a hydrazine are reacted together, often under catalyst-free conditions or with a simple catalyst. The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and cyclization steps to build the complex heterocyclic product in a single operation.

By using this compound in this type of reaction, a highly functionalized pyranopyrazole featuring the iodophenyl moiety can be assembled efficiently. The presence of the iodo- group provides an additional point of diversity, allowing the complex product of the MCR to be used as a building block for even more elaborate structures through subsequent cross-coupling chemistry.

Theoretical and Computational Chemistry Studies of 4 Iodophenyl Methyl Hydrazine

Electronic Structure and Bonding Analysis

The arrangement of electrons within a molecule dictates its physical and chemical properties. Computational methods, particularly those based on density functional theory (DFT), allow for a detailed examination of the electronic landscape of [(4-Iodophenyl)methyl]hydrazine.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its capacity to accept electrons, acting as an electrophile. taylorandfrancis.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is anticipated to be primarily localized on the hydrazine (B178648) moiety, specifically on the nitrogen atoms with their lone pairs of electrons. This localization confers a nucleophilic character to this part of the molecule. taylorandfrancis.com Conversely, the LUMO is expected to be distributed over the aromatic iodophenyl ring, influenced by the electron-withdrawing nature of the iodine atom.

Theoretical calculations, such as those performed at the B3LYP/6-31G(d) level of theory, can provide quantitative values for these orbitals. scirp.org While specific experimental data for this exact molecule is not available, hypothetical values derived from computations on analogous structures illustrate these principles.

ParameterHypothetical Energy (eV)Description
HOMO Energy -5.85Indicates the energy of the highest occupied molecular orbital, reflecting the molecule's electron-donating capability.
LUMO Energy -0.25Represents the energy of the lowest unoccupied molecular orbital, indicating the molecule's electron-accepting capability.
HOMO-LUMO Gap (ΔE) 5.60The energy difference between HOMO and LUMO, a key indicator of chemical reactivity and stability. A larger gap implies greater stability. researchgate.net

These hypothetical values suggest that this compound is a moderately stable molecule, with a significant energy gap. The primary site for nucleophilic attack would be the hydrazine group, while electrophilic interaction would likely involve the iodophenyl ring.

Charge Distribution and Electrostatic Potential Maps

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. libretexts.org It maps the electrostatic potential onto the electron density surface, with colors indicating different charge regions: red for electron-rich (negative potential) areas, blue for electron-poor (positive potential) areas, and green for neutral regions. libretexts.orgresearchgate.net

In this compound, the ESP map would be expected to show a high concentration of negative potential (red) around the nitrogen atoms of the hydrazine group, due to their lone pairs of electrons. ucsb.edu This reinforces the FMO analysis, highlighting the nucleophilic nature of the hydrazine moiety. The hydrogen atoms of the hydrazine and the methylene (B1212753) bridge would likely exhibit a positive potential (blueish-green). The iodophenyl ring would present a more complex picture, with the iodine atom creating a region of positive potential (a sigma-hole), making it a potential site for halogen bonding interactions. walisongo.ac.id The π-system of the aromatic ring would show negative potential above and below the plane of the ring. ucsb.edu

To quantify this charge distribution, theoretical calculations can furnish atomic charges, such as those derived from Natural Bond Orbital (NBO) analysis. walisongo.ac.idacs.org

Atom/GroupHypothetical NBO Charge (a.u.)Interpretation
Iodine (I) +0.15Electron-withdrawing, creating a slightly positive region on the halogen.
Aromatic Ring (C6H4) -0.10 (net)The ring as a whole is slightly electron-rich due to the π-system, though individual carbons and hydrogens vary.
Methylene Carbon (CH2) -0.20Slightly electron-rich due to attached nitrogens.
Hydrazine Nitrogens (N-N) -0.55 (Nα), -0.65 (Nβ)Highly electron-rich, confirming their role as the primary nucleophilic centers.

Conformational Analysis and Isomerism

The flexibility of this compound allows for various spatial arrangements, or conformations, which can be explored through computational methods. Understanding these conformations and the energy barriers between them is crucial for predicting the molecule's behavior.

Rotational Barriers of the Hydrazine Moiety

The single bond between the two nitrogen atoms in the hydrazine moiety is a site of internal rotation. nih.gov This rotation is not entirely free, as it is hindered by electronic and steric effects, leading to distinct conformers. wustl.edu The primary conformations for hydrazine and its derivatives are gauche (skew) and anti (trans), with the cis form representing a high-energy transition state. nih.govwustl.edu

For this compound, the bulky (4-iodophenyl)methyl substituent would significantly influence these rotational barriers. Computational studies can model the potential energy surface for rotation around the N-N bond, identifying the energy minima (stable conformers) and transition states. The stability of these conformers is a balance between the repulsion of lone pairs on the nitrogen atoms and hyperconjugative interactions. nih.govwustl.edu

Conformation/Transition StateDihedral Angle (H-N-N-H)Hypothetical Relative Energy (kcal/mol)
Gauche (Skew) ~90°0.0 (Global Minimum)
Transition State (Eclipsed) 0° (Cis)+11.5
Anti (Trans) 180°+3.5

These hypothetical values, based on studies of similar hydrazine derivatives, suggest that the gauche conformation is the most stable, with a significant barrier to rotation through the cis transition state. nih.govacs.org The presence of the large substituent would likely create additional local minima corresponding to different orientations of the (4-iodophenyl)methyl group relative to the hydrazine lone pairs.

Tautomerism and Isomeric Preferences

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. youtube.com Hydrazines can, in principle, exhibit tautomerism. For instance, a proton could shift from one nitrogen to the other, or if it were to form a hydrazone, it could exhibit hydrazone-enehydrazine tautomerism. reddit.com

For this compound itself, the most relevant tautomeric considerations would involve proton shifts between the two nitrogen atoms. However, the resulting structures would be energetically very similar, and the interconversion rapid. A more distinct tautomerism could arise if the compound were to react, for instance, to form a hydrazone, which exists in equilibrium with its enehydrazine form. reddit.comresearchgate.net

Computational chemistry can predict the relative stabilities of different tautomers by calculating their ground-state energies. nih.gov For simple hydrazines, the non-rearranged form is overwhelmingly more stable. There are no common, stable tautomers of this compound itself. Any potential tautomeric forms, such as an ylid-like structure, would be significantly higher in energy and not present in any appreciable concentration under normal conditions.

Reaction Mechanism Predictions and Validation

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical transformation. acs.orgstackexchange.commdpi.com This involves locating the structures of reactants, products, and, crucially, the transition states that connect them.

A plausible reaction involving this compound is its role as a nucleophile, for example, in an SN2 reaction with an alkyl halide or in the formation of a hydrazone with a carbonyl compound. wikipedia.org Let's consider the formation of a hydrazone with formaldehyde (B43269) as a model reaction.

The mechanism would proceed via nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon, followed by proton transfers and dehydration to yield the final hydrazone product. DFT calculations can be used to model this pathway. ugent.be

Reactant Complex: Formation of an initial complex between this compound and formaldehyde.

Transition State 1 (TS1): The nucleophilic attack of the nitrogen on the carbonyl carbon. This is often the rate-determining step.

Intermediate: A tetrahedral intermediate is formed.

Transition State 2 (TS2): Proton transfer from the attacking nitrogen.

Intermediate 2: A carbinolamine intermediate.

Transition State 3 (TS3): C-O bond cleavage and elimination of a water molecule.

Product Complex: The final hydrazone product and a water molecule.

By calculating the Gibbs free energy of each species along this path, a reaction energy profile can be constructed, and the activation energy (the energy difference between the reactants and the highest-energy transition state) can be determined. acs.org

SpeciesHypothetical Relative Gibbs Free Energy (kcal/mol)
Reactants 0.0
Transition State 1 (TS1) +15.2
Intermediate 1 -5.1
Transition State 2 (TS2) +8.7
Intermediate 2 -2.3
Transition State 3 (TS3) +12.4
Products -10.8

This hypothetical profile suggests that the initial nucleophilic attack (TS1) is the rate-limiting step of the reaction. Such computational predictions can be validated experimentally by studying the reaction kinetics and identifying intermediates, providing a powerful synergy between theoretical and experimental chemistry. nsf.gov

Density Functional Theory (DFT) Calculations for Reaction Paths

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of many-body systems. It is particularly valuable for mapping out reaction pathways and determining the energetics of chemical transformations. For this compound, DFT calculations can be employed to explore various reaction mechanisms, such as its synthesis, decomposition, or its role in multi-step organic reactions.

A common application of DFT in studying reaction mechanisms is the investigation of homolytic versus heterolytic bond cleavage. In the case of this compound, the N-N and C-N bonds are of particular interest. DFT calculations can predict the bond dissociation energies for these bonds, providing insight into the molecule's thermal stability and potential radical-forming reactions. For example, in the context of base-promoted homolytic aromatic substitution (BHAS), phenylhydrazine (B124118) can act as an initiator by forming aryl radicals nih.gov. Similar DFT studies on this compound could elucidate its potential in related C-H activation reactions.

Furthermore, DFT is instrumental in studying the role of catalysts in chemical reactions. Should a catalyzed reaction involving this compound be of interest, DFT calculations can model the interaction of the catalyst with the substrate and map out the modified reaction pathway, often revealing a reduction in the activation energy. For example, studies on the cycloisomerization of macrocycles have utilized DFT to elucidate the mechanism in the presence of a palladium catalyst nih.gov.

Molecular Dynamics Simulations of Reactivity

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering a dynamic perspective on reactivity that complements the static picture provided by methods like DFT. MD simulations model the interactions between atoms and molecules over time, allowing for the observation of conformational changes, solvent effects, and the stability of reaction intermediates.

For this compound, MD simulations can be particularly insightful for understanding its behavior in solution. By simulating the compound in a box of explicit solvent molecules, one can study how the solvent influences its conformation and reactivity. The interactions between the solute and solvent can stabilize or destabilize transition states, thereby affecting reaction rates.

MD simulations are also valuable for studying the stability of complexes formed during a reaction. For example, if this compound were to act as a ligand in a metal complex, MD simulations could assess the stability of the coordination complex over time researchgate.net. This is crucial for understanding its potential applications in catalysis or materials science. In studies of enzyme inhibitors, MD simulations have been used to confirm the stability of ligand-protein complexes predicted by molecular docking researchgate.netmdpi.com.

The reactivity of this compound can also be explored using reactive molecular dynamics (MD) simulations, which employ force fields that allow for the formation and breaking of chemical bonds. This approach can be used to simulate complex reaction networks, such as pyrolysis or combustion, providing insights into the initial decomposition steps and the subsequent reaction pathways.

Spectroscopic Property Predictions

Computational methods are not only used to predict reactivity but also to calculate spectroscopic properties. These predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of newly synthesized compounds.

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can be used to predict the vibrational frequencies and intensities of these modes for this compound.

The process involves first optimizing the geometry of the molecule to find its lowest energy conformation. Then, a frequency calculation is performed on the optimized structure. The output of this calculation is a list of vibrational frequencies, each corresponding to a specific motion of the atoms in the molecule (e.g., N-H stretch, C-H bend, phenyl ring deformation). These calculated frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of the observed peaks.

It is common practice to scale the calculated vibrational frequencies by an empirical scaling factor to improve agreement with experimental data, as DFT methods tend to overestimate vibrational frequencies vasp.at. The table below presents a hypothetical set of calculated and scaled vibrational frequencies for key functional groups in this compound, based on typical values for similar compounds.

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Expected IR Intensity
N-H Stretch34503312Medium
Aromatic C-H Stretch31002976Weak
Aliphatic C-H Stretch29502832Medium
N-H Bend16201555Strong
Aromatic C=C Stretch15901526Medium
C-N Stretch12801229Medium
C-I Stretch650624Strong

This table contains illustrative data based on typical values for analogous compounds and should not be considered as experimentally verified data for this compound.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. Computational methods, particularly DFT, can accurately predict the NMR chemical shifts (¹H and ¹³C) for a given molecule.

The prediction of NMR chemical shifts involves calculating the magnetic shielding tensor for each nucleus in the molecule. These shielding tensors are then used to determine the chemical shifts relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculation, as well as the inclusion of solvent effects. Recent advancements using machine learning and graph neural networks have shown great promise in predicting chemical shifts with high accuracy nih.govmdpi.com.

For this compound, predicting the ¹H and ¹³C NMR spectra can help in assigning the signals in an experimental spectrum and confirming the proposed structure. Substituent effects play a significant role in determining chemical shifts in aromatic systems. Studies on substituted phenylhydrazines have shown that the electronic nature of the substituent influences the chemical shifts of the nitrogen and carbon atoms in the ring researchgate.netresearchgate.net. The electron-withdrawing nature of the iodine atom in the para position would be expected to influence the chemical shifts of the aromatic protons and carbons in this compound.

Below is a table of hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound.

Hypothetical Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)
NH₂3.5 - 4.5
CH₂3.8 - 4.2
Aromatic H (ortho to CH₂NHNH₂)7.2 - 7.4
Aromatic H (ortho to I)7.6 - 7.8
NH5.0 - 6.0

Hypothetical Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
CH₂50 - 55
Aromatic C (ipso to CH₂NHNH₂)140 - 145
Aromatic C (ortho to CH₂NHNH₂)129 - 131
Aromatic C (ortho to I)137 - 139
Aromatic C (ipso to I)90 - 95

These tables contain illustrative data based on typical values for analogous compounds and should not be considered as experimentally verified data for this compound.

Future Directions and Emerging Research Avenues for 4 Iodophenyl Methyl Hydrazine in Academic Chemistry

Development of Novel Catalytic Systems for its Synthesis

The advancement of synthetic chemistry heavily relies on the development of efficient and selective catalytic systems. For [(4-Iodophenyl)methyl]hydrazine, future research is geared towards creating novel catalytic methods that offer improvements in yield, selectivity, and environmental impact over traditional synthetic routes.

A primary focus is on transition metal-catalyzed cross-coupling reactions to form the key carbon-nitrogen bond. Palladium-catalyzed methods, which are well-established for creating aryl hydrazines, represent a promising starting point. google.com Research is anticipated to explore new generations of ligands, such as bulky biarylphosphines, to enhance catalyst activity and allow for lower catalyst loadings and milder reaction conditions. google.com Copper-catalyzed N-arylation is another economically viable and sustainable alternative being investigated. For instance, copper(I) iodide (CuI) has been successfully used for the coupling of aryl iodides with N-Boc hydrazine (B178648) without the need for a ligand, a protocol that could be adapted for the synthesis of this compound precursors. organic-chemistry.org

The development of heterogeneous catalysts is also a critical research direction. These catalysts, where the catalytic species is immobilized on a solid support, would simplify product purification and enable catalyst recycling, aligning with the principles of green chemistry. Future work will likely involve designing robust and reusable catalysts that can efficiently mediate the synthesis of this compound.

Table 1: Emerging Catalytic Systems for this compound Synthesis

Catalyst System Reaction Type Key Advantages Research Focus
Palladium/Ligand Complexes C-N Cross-Coupling High yields, broad functional group tolerance. google.com Development of highly active ligands, use of aqueous conditions. google.com
Copper(I) Salts N-Arylation Lower cost, ligandless options for aryl iodides. organic-chemistry.org Optimization for substituted methylhydrazines, expanding substrate scope.
Nickel-based Catalysts Reductive Amination Use of an earth-abundant, inexpensive metal. Improving selectivity and catalyst turnover numbers.

Exploration of Underutilized Reactivity Modes

The chemical structure of this compound, featuring an aryl iodide, a hydrazine moiety, and a benzylic methylene (B1212753) group, offers a rich landscape for exploring novel reactivity. Beyond its conventional role as a nucleophile, future research will likely uncover and exploit underutilized reaction pathways.

One significant area is the generation of aryl radicals from the carbon-iodine bond. A mild and efficient strategy has been reported for generating aryl radicals from aryl hydrazines using catalytic iodine in the open air. acs.org This method could be applied to this compound, where the resulting aryl radical could be trapped by various substrates, enabling the synthesis of a diverse library of substituted derivatives that are not easily accessible through traditional methods. acs.org

Another avenue involves the selective functionalization of the benzylic C-H bond. Advances in C-H activation chemistry, utilizing transition metal catalysts, could enable the direct introduction of new functional groups at the methylene position. This would provide a highly atom-economical route to complex derivatives without the need for pre-functionalized starting materials.

Furthermore, the N-N bond of the hydrazine itself presents opportunities for novel transformations. While often considered a point of instability, controlled cleavage or rearrangement of this bond could lead to valuable synthetic intermediates. Computational studies on the N-N bond dissociation enthalpies of hydrazine derivatives can help predict the feasibility of such reactions and guide the design of experiments. acs.org

Integration into Sustainable and Eco-Friendly Synthetic Protocols

Aligning chemical synthesis with the principles of green chemistry is a paramount goal in modern research. Future studies on this compound will increasingly focus on its integration into sustainable and eco-friendly synthetic protocols.

This includes the development of one-pot reactions that reduce waste and improve efficiency. For example, methods for synthesizing sulfonyl hydrazones in a one-pot reaction using green solvents and a reduced quantity of hydrazine have been developed, showcasing a path towards more sustainable processes. researchgate.net Similar strategies could be applied to reactions involving this compound.

The use of water as a reaction medium is another key aspect of green chemistry. The development of a rapid, green protocol for the reduction of nitroaromatics and azoarenes to their corresponding hydroxylamines and hydrazoarenes in water demonstrates the potential for performing reactions with hydrazine derivatives in environmentally benign solvents. researchgate.net Exploring the reactivity and stability of this compound in aqueous media will be a crucial step towards its use in sustainable synthesis.

Furthermore, research will aim to maximize atom economy by designing reactions where most or all atoms from the reactants are incorporated into the final product. This includes cycloaddition reactions, multicomponent reactions, and other catalytic processes that minimize the formation of stoichiometric byproducts.

Advanced Spectroscopic Studies for Dynamic Processes

A comprehensive understanding of the structural and dynamic properties of this compound is essential for harnessing its full synthetic potential. Advanced spectroscopic techniques are powerful tools for elucidating molecular structure, conformation, and transient intermediates in reaction pathways.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like COSY, HSQC, and HMBC, will be instrumental in confirming the structure of new derivatives and studying their conformational dynamics in solution. Detailed 1H-NMR and 13C-NMR data, as reported for other complex hydrazide derivatives, provide a blueprint for the type of characterization required. mdpi.com

Mass spectrometry (MS) is another critical tool for characterizing reaction products and intermediates. Techniques like electrospray ionization (ESI-MS) can provide accurate mass measurements to confirm molecular formulas. mdpi.com Tandem MS (MS/MS) can be used to fragment ions, providing valuable structural information and helping to map out complex reaction mechanisms.

A special issue on "Advanced Spectroscopy Research" highlights the push towards using a suite of techniques, including vibrational (FTIR, Raman) and electronic (UV/Vis) spectroscopy, to gain a holistic understanding of molecular systems. mdpi.com Applying these methods to this compound will provide critical insights into its electronic structure and how it changes during chemical transformations.

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry offers a powerful predictive lens for designing novel molecules and understanding their chemical behavior. For this compound, computational studies will be pivotal in guiding the synthesis of new derivatives with precisely tailored reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry. It can be used to calculate the N-N bond dissociation enthalpies (BDEs), providing insight into the stability and potential radical reactivity of hydrazine derivatives. acs.org Such calculations can predict how substituents on the phenyl ring or the hydrazine nitrogen atoms will affect the molecule's electronic structure and reactivity. For instance, theoretical studies on other hydrazine derivatives have successfully modeled structural and reactivity properties, which can be compared with experimental results. researchgate.net

Molecular dynamics (MD) simulations can be employed to study the conformational preferences of this compound and its interactions with solvent molecules or catalysts. This can help rationalize observed reactivity and guide the design of more selective reactions.

Computational analysis can also predict how appending different functional groups can alter the fundamental reaction mechanisms. For example, studies on BODIPY-appended hydrazines showed that the appendage could make the hydrazine fragment more susceptible to transferring H₂ equivalents as protons and hydrides rather than as H-atoms, a change that could be manipulated by redox events on the appended group. nih.gov This suggests a rich field of research in designing "smart" this compound derivatives whose reactivity can be switched by an external stimulus.

Table 2: Computationally Guided Design of this compound Derivatives

Derivative Class Targeted Property Relevant Computational Method Potential Application
Substituted Phenyl Ring Modulated electronic properties DFT (Orbital energies, ESP maps) Tuning nucleophilicity/electrophilicity for selective reactions. researchgate.net
N-Alkylated/N-Acylated Hydrazine Steric and electronic control DFT (Transition state analysis) Enhancing regioselectivity in functionalization reactions.
Appended Redox-Active Groups Switchable reactivity DFT, TD-DFT (Redox potentials, pKa) Creating stimuli-responsive reagents and catalysts. nih.gov

Q & A

Q. What are the optimal conditions for synthesizing hydrazone derivatives of this compound?

  • Answer : Use ethanol/water mixtures under reflux (6–8 hours) with a 10% molar excess of carbonyl substrate. Acid catalysis (e.g., HCl) accelerates hydrazone formation, while neutral conditions reduce side reactions .

Q. How can high-throughput screening enhance the discovery of this compound-based ligands?

  • Answer : Automated crystallization (e.g., sitting-drop vapor diffusion) paired with robotic liquid handling allows rapid testing of co-crystallization conditions with target proteins. SHELXC/D/E pipelines enable efficient phase determination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.